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molecular formula C9H11ClFN B8458321 (R)-1-(4-chloro-2-fluoro-phenyl)-propylamine

(R)-1-(4-chloro-2-fluoro-phenyl)-propylamine

Cat. No. B8458321
M. Wt: 187.64 g/mol
InChI Key: ZFFREDDTLNVWHE-SECBINFHSA-N
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Patent
US09145354B2

Procedure details

Step 4—Three runs were carried out in parallel and combined in the work-up. A mixture of 1-(4-chloro-2-fluoro-phenyl)-propylamine (497.6 g, 2.65 mol, 1.0 eq) from Step 3, ethanol and water (3.1 L ethanol/1.3 L water) and L-aspartic acid (353 g, 2.65 mol, 1.0 eq) was heated to 72° C. (oil bath) for 1 hour and then allowed to cool to room temperature. The resulting precipitate was filtered off, washed with ethanol (2 L) and air dried to give a white solid (4381.6 g-contains solvent, dry weight estimated by 1H NMR at 2674.2 g), which was split into four. To each of the four portions was added a mixture of ethanol and water (11.9 L EtOH, 4.9 L H2O) and the resulting mixture was then stirred at room temperature overnight before isolating the solid by filtration, washing with ethanol, and drying the solid in a vacuum oven overnight at 40° C., to give (R)-1-(4-chloro-2-fluoro-phenyl)-propylamine as the aspartate salt, a white solid (1409.2 g). 1H NMR (400 MHz, DMSO-d6): 7.56 (1H, t), 7.34 (1H, dd), 7.29 (1H, dd), 4.03 (1H, t), 3.68 (1H, dd), 2.67 (1H, dd), 2.38 (1H, dd), 1.69-1.49 (2H, m), 0.80 (3H, t).
Quantity
497.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
353 g
Type
reactant
Reaction Step One
Name
Quantity
3.1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([NH2:11])[CH2:9][CH3:10])=[C:4]([F:12])[CH:3]=1.C(O)C.N[C@H](C(O)=O)CC(O)=O>O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C@H:8]([NH2:11])[CH2:9][CH3:10])=[C:4]([F:12])[CH:3]=1

Inputs

Step One
Name
Quantity
497.6 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)C(CC)N)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
353 g
Type
reactant
Smiles
N[C@@H](CC(=O)O)C(=O)O
Name
Quantity
3.1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
72 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was then stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off
WASH
Type
WASH
Details
washed with ethanol (2 L) and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
a white solid (4381.6 g-contains solvent, dry weight estimated by 1H NMR at 2674.2 g), which
CUSTOM
Type
CUSTOM
Details
was split into four
ADDITION
Type
ADDITION
Details
To each of the four portions was added
ADDITION
Type
ADDITION
Details
a mixture of ethanol and water (11.9 L EtOH, 4.9 L H2O)
CUSTOM
Type
CUSTOM
Details
before isolating the solid
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
washing with ethanol
CUSTOM
Type
CUSTOM
Details
drying the solid in a vacuum oven overnight at 40° C.
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)[C@@H](CC)N)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09145354B2

Procedure details

Step 4—Three runs were carried out in parallel and combined in the work-up. A mixture of 1-(4-chloro-2-fluoro-phenyl)-propylamine (497.6 g, 2.65 mol, 1.0 eq) from Step 3, ethanol and water (3.1 L ethanol/1.3 L water) and L-aspartic acid (353 g, 2.65 mol, 1.0 eq) was heated to 72° C. (oil bath) for 1 hour and then allowed to cool to room temperature. The resulting precipitate was filtered off, washed with ethanol (2 L) and air dried to give a white solid (4381.6 g-contains solvent, dry weight estimated by 1H NMR at 2674.2 g), which was split into four. To each of the four portions was added a mixture of ethanol and water (11.9 L EtOH, 4.9 L H2O) and the resulting mixture was then stirred at room temperature overnight before isolating the solid by filtration, washing with ethanol, and drying the solid in a vacuum oven overnight at 40° C., to give (R)-1-(4-chloro-2-fluoro-phenyl)-propylamine as the aspartate salt, a white solid (1409.2 g). 1H NMR (400 MHz, DMSO-d6): 7.56 (1H, t), 7.34 (1H, dd), 7.29 (1H, dd), 4.03 (1H, t), 3.68 (1H, dd), 2.67 (1H, dd), 2.38 (1H, dd), 1.69-1.49 (2H, m), 0.80 (3H, t).
Quantity
497.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
353 g
Type
reactant
Reaction Step One
Name
Quantity
3.1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([NH2:11])[CH2:9][CH3:10])=[C:4]([F:12])[CH:3]=1.C(O)C.N[C@H](C(O)=O)CC(O)=O>O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C@H:8]([NH2:11])[CH2:9][CH3:10])=[C:4]([F:12])[CH:3]=1

Inputs

Step One
Name
Quantity
497.6 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)C(CC)N)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
353 g
Type
reactant
Smiles
N[C@@H](CC(=O)O)C(=O)O
Name
Quantity
3.1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
72 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was then stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off
WASH
Type
WASH
Details
washed with ethanol (2 L) and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
a white solid (4381.6 g-contains solvent, dry weight estimated by 1H NMR at 2674.2 g), which
CUSTOM
Type
CUSTOM
Details
was split into four
ADDITION
Type
ADDITION
Details
To each of the four portions was added
ADDITION
Type
ADDITION
Details
a mixture of ethanol and water (11.9 L EtOH, 4.9 L H2O)
CUSTOM
Type
CUSTOM
Details
before isolating the solid
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
washing with ethanol
CUSTOM
Type
CUSTOM
Details
drying the solid in a vacuum oven overnight at 40° C.
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)[C@@H](CC)N)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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